![molecular formula C25H39N5O B5622700 3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5622700.png)
3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The chemical compound is part of a class of molecules that combine benzimidazole and piperidine functional groups. These molecules are of significant interest due to their potential biological activities and applications in medicinal chemistry. Research in this area focuses on developing new synthetic approaches and understanding the compound's interactions, structure-activity relationships, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step synthetic pathways that include the construction of piperidine and benzimidazole frameworks, followed by functionalization and coupling reactions. An efficient approach described involves Dieckmann cyclization, catalytic hydrogenation, and chiral preparative HPLC separation for enantiomer isolation (De Risi et al., 2001).
Molecular Structure Analysis
Structural characterization is typically achieved using techniques like NMR, IR, and X-ray crystallography. The crystal structure of similar compounds reveals hydrogen-bonding interactions that stabilize the molecule's conformation (Karaca et al., 2005).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations, to introduce different functional groups or modify the molecular framework. Such reactions are critical for producing derivatives with varied biological activities (Lamphon et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are essential for understanding a compound's behavior in biological systems and its formulation potential. Modifications in the molecular structure can significantly affect these properties, guiding the development of more efficacious and bioavailable compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, acid-base behavior, and interactions with biological targets, are crucial for the compound's pharmacological profile. Research efforts aim to optimize these properties to enhance therapeutic potential and selectivity (Shim et al., 2002).
Eigenschaften
IUPAC Name |
3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N5O/c1-4-30-23-10-6-5-9-22(23)26-24(30)19-29-15-7-8-20(18-29)11-12-25(31)28(3)21-13-16-27(2)17-14-21/h5-6,9-10,20-21H,4,7-8,11-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHXJSFBCPOBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCCC(C3)CCC(=O)N(C)C4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.